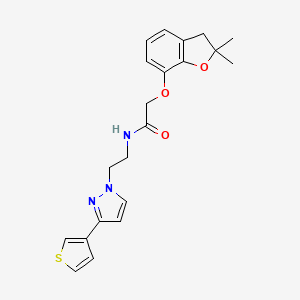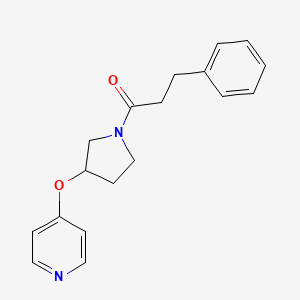![molecular formula C20H15FN2O2S B2882066 1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326830-26-5](/img/structure/B2882066.png)
1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . The compound you mentioned seems to be a derivative of thieno[3,2-d]pyrimidine. It has a fluorophenyl group and a methylphenyl group attached to it, which could potentially influence its properties and biological activity.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Thieno[3,2-d]pyrimidines can undergo a variety of reactions, including cyclization, substitution, and addition reactions .Applications De Recherche Scientifique
Antibacterial Applications
1-[(3-Fluorophenyl)methyl]-3-(2-Methylphenyl)-1H,2H,3H,4H-Thieno[3,2-d]pyrimidine-2,4-dione and its derivatives have shown potential antibacterial properties. A study focused on synthesizing various substituted thieno[2,3-d]pyrimidines, including this compound, demonstrating their effectiveness in inhibiting bacterial growth (More, Chandra, Nargund, & Nargund, 2013).
Potential in Cancer Treatment
Thieno[3,2-d]pyrimidine derivatives have been investigated for their anticancer activities. A specific study synthesized a compound structurally similar to this compound and tested its efficacy against cancer cells, revealing promising results (Miao, Yan, & Zhao, 2010).
Analgesic and Anti-inflammatory Properties
Research has shown that derivatives of thieno[3,2-d]pyrimidines exhibit significant analgesic and anti-inflammatory properties. For instance, a series of 1,3-disubstituted thieno[2,3-d]pyrimidine-2,4-diones were synthesized and tested, demonstrating superior analgesic and anti-inflammatory effects compared to conventional drugs, with minimal ulcerogenic activity (Romeo et al., 1998).
Applications in Sensor Technology
Compounds based on the thieno[3,2-d]pyrimidine structure have been used in the development of fluorescent probes and sensors. A study on a series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines, which share structural similarities with this compound, revealed their utility in detecting biologically or environmentally relevant species due to their strong fluorescence intensity and sensitivity to protons and polarity (Muraoka, Obara, & Ogawa, 2016).
Synthesis and Structural Analysis
Various studies have been conducted on the synthesis and structural analysis of thieno[3,2-d]pyrimidine derivatives. These studies provide valuable insights into the chemical properties and potential applications of these compounds in various fields (Hirohashi, Inaba, & Yamamoto, 1976).
Mécanisme D'action
The mechanism of action of this compound would depend on its biological activity. Thieno[3,2-d]pyrimidines are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities . The exact mechanism of action would depend on the target molecule or pathway in the biological system.
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S/c1-13-5-2-3-8-16(13)23-19(24)18-17(9-10-26-18)22(20(23)25)12-14-6-4-7-15(21)11-14/h2-11,17-18H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUCVZDLFDWBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-4-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2881983.png)
![benzo[c][1,2,5]thiadiazol-5-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone](/img/structure/B2881985.png)
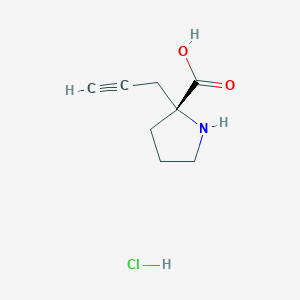
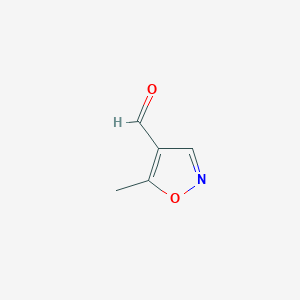
![2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2881988.png)
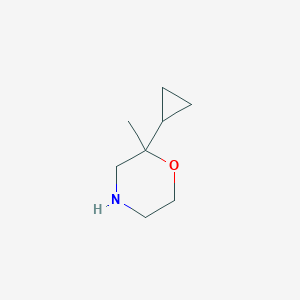

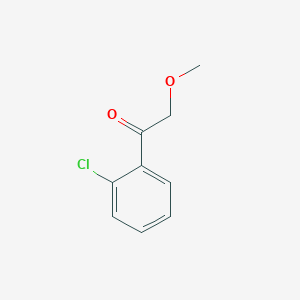
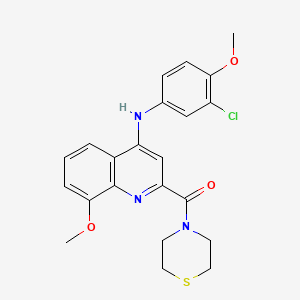
![2-[(adamantan-1-yl)formamido]-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2881996.png)
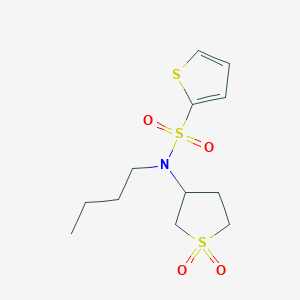
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2882002.png)
